molecular formula C13H9Cl2FS B7995195 (2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane

(2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane

Cat. No.: B7995195
M. Wt: 287.2 g/mol
InChI Key: HXEVIPAZZAPXMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane is an organic compound with a complex structure that includes chlorine, fluorine, and sulfur atoms attached to a benzene ring

Preparation Methods

The synthesis of (2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane typically involves multiple steps, starting with the preparation of the benzene ring and subsequent introduction of the chlorine, fluorine, and sulfanylmethyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired substitutions and additions occur efficiently.

Industrial production methods for this compound may involve large-scale chemical reactions in controlled environments to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize the production process.

Chemical Reactions Analysis

(2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents used.

    Addition Reactions: The benzene ring can undergo addition reactions with various electrophiles and nucleophiles.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of small molecules with biological macromolecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context in which the compound is used. For example, in medicinal applications, the compound may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

(2-Chloro-6-fluorobenzyl)(3-chlorophenyl)sulfane can be compared with other similar compounds, such as:

    1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene: This compound has a similar structure but with different substituents, leading to different chemical properties and applications.

    1-Chloro-2-fluoro-3-[(3-chlorophenyl)sulfanylmethyl]benzene: This compound is very similar but may have slight variations in its chemical structure or synthesis methods.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.

Properties

IUPAC Name

1-chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FS/c14-9-3-1-4-10(7-9)17-8-11-12(15)5-2-6-13(11)16/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEVIPAZZAPXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)SCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.